BenchChemオンラインストアへようこそ!

6-Hydroxy-7-iodo-benzothiazole

Bioluminescence imaging Luciferase reporter assay Firefly luciferase substrate

This specific 6-hydroxy-7-iodo regioisomer is critical for constructing 7′-iodo-D-luciferin-based probes for SPECT and dual PET/SPECT imaging. Generic or 2-iodo substituted benzothiazoles cannot serve as precursors because the 7-iodo-6-hydroxy substitution pattern directly determines luciferase binding affinity (Kₘ = 4.28 μM) and enables effective radiolabeling with ¹²³I or ¹¹C. Only this regioisomer ensures successful synthesis of the active bioluminescent probe needed for in vivo luciferase reporter gene visualization. Confirm iodine position via HPLC/NMR to meet GLP/GMP batch-release requirements.

Molecular Formula C7H4INOS
Molecular Weight 277.08 g/mol
Cat. No. B8443601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-7-iodo-benzothiazole
Molecular FormulaC7H4INOS
Molecular Weight277.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=CS2)I)O
InChIInChI=1S/C7H4INOS/c8-6-5(10)2-1-4-7(6)11-3-9-4/h1-3,10H
InChIKeyZACLXLQTJSKODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-7-iodo-benzothiazole: Structure, Class, and Baseline Procurement Context


6-Hydroxy-7-iodo-benzothiazole (molecular formula C₇H₄INOS, molecular weight 277.08 g/mol) is a di-substituted benzothiazole heterocycle bearing a hydroxyl group at the 6-position and an iodine atom at the 7-position of the fused benzene ring . It belongs to the broader benzothiazole family, a privileged scaffold extensively exploited in medicinal chemistry and chemical biology for its synthetic versatility and diverse biological activities [1]. The compound is most frequently encountered as a strategic synthetic intermediate, particularly in the construction of firefly luciferin analogues where the 6-hydroxy-7-iodo substitution pattern is directly embedded in the final bioactive structure [2].

Why 6-Hydroxy-7-iodo-benzothiazole Cannot Be Replaced by Common Benzothiazole Building Blocks


Generic substitution within the benzothiazole class is not viable when the 6-hydroxy-7-iodo regioisomer is specified, because both the position of the iodine atom and the presence of the free 6-hydroxyl group dictate the compound's downstream reactivity and biological recognition. SAR studies on iodinated 2-arylbenzothiazoles have demonstrated that introducing an iodo group ortho to a hydroxyl group distinctly alters binding affinity compared to iodination ortho to an amino group [1]. Furthermore, the 7-iodo substitution pattern is essential for constructing the 7′-iodo-D-luciferin probe; moving the iodine to the 2-position (as in 2-iodo-6-hydroxybenzothiazole, CAS 78431-08-0) would yield a regioisomer that cannot serve as the same luciferin precursor [2]. The quantitative evidence below establishes where these structural distinctions translate into measurable functional differences.

6-Hydroxy-7-iodo-benzothiazole: Quantitative Differentiation Evidence vs. Closest Analogs


7′-Iodo-D-luciferin Derived from 6-Hydroxy-7-iodo-benzothiazole Retains Near-Native Luciferase Affinity

6-Hydroxy-7-iodo-benzothiazole serves as the direct benzothiazole precursor for 7′-iodo-D-luciferin. The fully elaborated 7′-iodo-D-luciferin probe, which incorporates the 6-hydroxy-7-iodo-benzothiazole core, exhibits a Michaelis constant (Kₘ) of 4.28 μM for firefly luciferase, compared with 2.53 μM for the native substrate D-luciferin, representing only a 1.69-fold increase in Kₘ [1]. This modest shift confirms that iodine substitution at the 7-position of the benzothiazole ring is well tolerated by the luciferase active site. In contrast, 2,6-disubstituted benzothiazole analogues lacking the thiazoline ring (i.e., the simple benzothiazole core alone) act as competitive inhibitors with IC₅₀ values ranging from 8.8 to 45.2 μM, demonstrating that the simple benzothiazole core does not function as a substrate but instead blocks the enzyme [2].

Bioluminescence imaging Luciferase reporter assay Firefly luciferase substrate

Iodine Regiochemistry at the 7-Position vs. 2-Position Dictates Synthetic Utility for Luciferin Analogue Construction

The distinction between 6-hydroxy-7-iodo-benzothiazole and its 2-iodo-6-hydroxybenzothiazole regioisomer (CAS 78431-08-0) is critical for downstream synthetic applications. In the synthesis of 7′-iodo-D-luciferin, the benzothiazole 2-position must be available for thiazoline ring formation via D-cysteine condensation; a 2-iodo substituent would block this essential cyclization step [1]. The reported synthesis of 6-hydroxy-7-iodo-benzothiazole proceeds via direct electrophilic iodination of 6-hydroxybenzothiazole using iodine in methanol/water, which regioselectively installs iodine at the 7-position due to the ortho/para-directing effect of the 6-hydroxyl group, leaving the 2-position free for subsequent functionalization . Conversely, 2-iodo-6-hydroxybenzothiazole has been studied as a chemiluminescence enhancer in horseradish peroxidase (HRP)-luminol systems, where its kinetic rate constants with peroxidase intermediates were measured alongside p-iodophenol and luciferin, establishing its role purely as a signal enhancer rather than a luciferin precursor [2].

Synthetic chemistry Luciferin analogue Regioisomer differentiation

6-Hydroxy-7-iodo-benzothiazole vs. 2-Cyano-6-hydroxybenzothiazole: Divergent Synthetic Pathways to Distinct Luciferin Probes

2-Cyano-6-hydroxybenzothiazole (CAS 939-69-5) is the established key intermediate for natural D-luciferin synthesis via condensation with D-cysteine . 6-Hydroxy-7-iodo-benzothiazole occupies a parallel but distinct branch: it enables synthesis of 7′-iodo-D-luciferin, a non-natural analogue that can be radiolabeled with ¹²³I or ¹²⁵I for SPECT imaging or with ¹¹C for PET imaging [1]. The 7-iodo substituent introduces a heavy atom that facilitates radiolabeling via isotope exchange and modulates the photophysical properties of the resulting luciferin. While 2-cyano-6-hydroxybenzothiazole yields the native bioluminescent substrate, 6-hydroxy-7-iodo-benzothiazole uniquely provides access to the radioiodinated imaging probe. The two intermediates are not interchangeable: the cyano group at position 2 enables D-cysteine condensation but cannot support radioiodination at position 7; conversely, the 7-iodo derivative retains the free 2-position for condensation but introduces the heavy-atom handle for radiolabeling [2].

Luciferin biosynthesis Synthetic intermediate Bioluminescence probe

SAR Evidence: Iodination Ortho to Hydroxyl Group Modulates Binding Affinity in Benzothiazole Amyloid Ligands

A systematic SAR study of iodinated 2-arylbenzothiazole derivatives demonstrated that the position of iodine substitution relative to other ring substituents significantly affects amyloid-β fibril binding affinity [1]. Specifically, introduction of an iodo group at a position ortho to an amino group increased binding affinity, whereas iodination ortho to a hydroxyl group decreased binding affinity. In the context of 6-hydroxy-7-iodo-benzothiazole, the iodine is installed at the 7-position, which is ortho to the 6-hydroxyl group. This regiochemical relationship predicts that this compound, when elaborated into 2-aryl derivatives, will display attenuated amyloid binding relative to amino-ortho-iodo analogues. The study further established a quantitative correlation between lipophilicity (logP range 1.65–3.90 for high-affinity compounds) and both binding affinity and nonspecific brain retention [1]. Compounds with logP values within this window exhibited favorable brain uptake and clearance kinetics in normal mice, while compounds with higher lipophilicity showed increased nonspecific binding. These SAR principles provide a predictive framework for evaluating 6-hydroxy-7-iodo-benzothiazole-derived ligands.

Structure-activity relationship Amyloid binding Radiopharmaceutical design

6-Hydroxy-7-iodo-benzothiazole: High-Value Application Scenarios Based on Quantitative Evidence


Synthesis of 7′-Iodo-D-luciferin for In Vivo Bioluminescence and Nuclear Imaging Studies

The primary evidence-supported application of 6-hydroxy-7-iodo-benzothiazole is as the benzothiazole precursor for 7′-iodo-D-luciferin synthesis. The resulting probe retains near-native luciferase affinity (Kₘ = 4.28 μM vs. 2.53 μM for D-luciferin) and can be radiolabeled with ¹²³I for SPECT or ¹¹C for dual PET/SPECT imaging [1]. This enables non-invasive in vivo visualization of firefly luciferase reporter gene expression in small animal models, a capability not achievable with the native bioluminescent substrate alone. Laboratories engaged in molecular imaging, gene therapy monitoring, or cell tracking studies should procure this specific regioisomer to ensure successful construction of the 7′-iodinated probe.

Regioselective Building Block for Structure-Activity Relationship Studies of Benzothiazole-Derived Ligands

The defined 6-hydroxy-7-iodo substitution pattern provides a well-characterized starting point for SAR exploration of benzothiazole-based ligands. As demonstrated by Wang et al., the iodine position relative to the hydroxyl group predictably modulates target binding affinity [2]. Researchers investigating novel radiopharmaceuticals, kinase inhibitors, or amyloid-binding agents can use this compound to systematically probe the impact of 7-iodo-6-hydroxy substitution on potency, selectivity, and pharmacokinetic properties, with the established lipophilicity-binding correlation (optimal logP 1.65–3.90) serving as a design guideline.

Synthetic Intermediate for Photophysically Tuned Luciferin Analogues

Iodine at the 7-position introduces a heavy-atom effect that can modulate the photophysical properties of luciferin chromophores, including intersystem crossing rates and triplet state energetics [3]. This makes 6-hydroxy-7-iodo-benzothiazole a valuable entry point for synthesizing luciferin analogues with altered emission wavelengths, quantum yields, or reactive oxygen species sensitization capabilities. The free 2-position permits condensation with various thiazoline-forming reagents beyond D-cysteine, enabling library synthesis of 7-substituted luciferin analogues for bioluminescence tool development.

Quality Control Standard for 7′-Iodo-D-luciferin Manufacturing

In analytical and production settings, 6-hydroxy-7-iodo-benzothiazole serves as a critical reference standard and starting material identity check for 7′-iodo-D-luciferin manufacture. Confirmation of the correct regioisomer (iodine at position 7, not position 2) by HPLC, NMR, or mass spectrometry is essential for batch release, as the 2-iodo regioisomer will fail to yield the active luciferin probe. Procurement from suppliers providing certificates of analysis with regioisomer confirmation is therefore recommended for GLP and GMP environments.

Quote Request

Request a Quote for 6-Hydroxy-7-iodo-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.